molecular formula C9H10FNO3 B13655899 2-Fluoro-3,4-dimethoxybenzamide

2-Fluoro-3,4-dimethoxybenzamide

Cat. No.: B13655899
M. Wt: 199.18 g/mol
InChI Key: MDLVUCMJJKTIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3,4-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, where the benzene ring is substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,4-dimethoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3,4-dimethoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 2-fluoro-3,4-dimethoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-fluoro-3,4-dimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong interactions, such as hydrogen bonds or van der Waals forces. The methoxy groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-Fluoro-3,4-dimethoxyaniline: Similar structure but with an amine group instead of an amide group.

    3,4-Dimethoxybenzamide: Similar structure but without the fluorine atom.

Uniqueness

2-Fluoro-3,4-dimethoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. The fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-3,4-dimethoxybenzamide

InChI

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

MDLVUCMJJKTIAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.